1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an oxopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxopropylating agents. One common method includes the use of diethyl (2-oxopropyl)phosphonate as a precursor, which undergoes cyclization to form the desired pyrazole compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on metabolic pathways involving pyrazole derivatives, influencing cellular processes .
Comparison with Similar Compounds
Benzoic acid, 2-(1-oxopropyl)-: This compound shares the oxopropyl group but differs in the core structure, which is a benzoic acid rather than a pyrazole.
Dimethyl (2-oxopropyl)phosphonate: This compound is used as a precursor in the synthesis of various heterocycles, including pyrazoles
Uniqueness: 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-(2-oxopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
DSLQKKJFOICSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC(=N1)C(=O)O |
Origin of Product |
United States |
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